molecular formula C8H5N3O2 B2879274 7-Nitroquinazoline CAS No. 7557-00-8

7-Nitroquinazoline

Cat. No.: B2879274
CAS No.: 7557-00-8
M. Wt: 175.147
InChI Key: GDYMOWJSENQTNU-UHFFFAOYSA-N
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Description

7-Nitroquinazoline is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The nitro group at the 7th position of the quinazoline ring imparts unique chemical and biological properties to this compound, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitroquinazoline typically involves the nitration of quinazoline derivatives. One common method is the nitration of 4-chloroquinazoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at low temperatures to control the formation of by-products. The nitration process introduces a nitro group at the 7th position of the quinazoline ring, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Nitroquinazoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: Although less common, the quinazoline ring can undergo oxidation under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

    Reduction: 7-Aminoquinazoline.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinazoline derivatives.

Scientific Research Applications

7-Nitroquinazoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosine kinases.

    Medicine: Investigated for its anticancer properties, especially in targeting specific cancer cell lines.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroquinazoline: Similar structure but with the nitro group at the 4th position.

    6-Nitroquinazoline: Nitro group at the 6th position.

    8-Nitroquinazoline: Nitro group at the 8th position.

Uniqueness

7-Nitroquinazoline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The position of the nitro group can affect the compound’s ability to interact with molecular targets, making this compound distinct in its applications and effects compared to other nitroquinazoline derivatives.

Biological Activity

7-Nitroquinazoline is a compound belonging to the quinazoline class, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential as an antichagasic agent.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group at the 7-position of the quinazoline ring system. This structural modification is crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

This compound has shown promising results in cancer research. Studies have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to its ability to inhibit specific kinases involved in tumor proliferation.

Research Findings

  • Inhibition of EGFR : this compound derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), which is often mutated in several cancers. For instance, a study indicated that certain derivatives had IC50 values ranging from 1.12 to 15.4 nM against resistant cell lines such as H1975 and A431 .
  • Structural Activity Relationship (SAR) : The SAR studies revealed that modifications at the 6 and 7 positions of the quinazoline ring significantly affect binding affinity and cytotoxicity. Electron-withdrawing groups enhance antiproliferative activity, while electron-donating groups improve binding interactions .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study

A recent study focused on the design and synthesis of novel this compound derivatives, which were tested for their antimicrobial efficacy. The results indicated that these derivatives exhibited potent activity against MRSA, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Antichagasic Potential

Recent investigations into the antichagasic activity of quinazoline derivatives have highlighted the potential of this compound as a treatment for Chagas disease caused by Trypanosoma cruzi.

In Vitro Studies

  • Effectiveness : Compounds derived from this compound demonstrated substantial efficacy against epimastigotes and trypomastigotes of T. cruzi, with selectivity indices indicating low toxicity to mammalian cells .
  • Mechanism : The nitro group in these compounds is believed to play a significant role in their antiparasitic activity by disrupting cellular processes in the parasite without harming host cells.

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerH1975 (EGFR mutant)1.12 - 15.4 nM
AntimicrobialMRSA< 10 µg/mL
AntichagasicT. cruzi>80% growth inhibition at <20 µM

Properties

IUPAC Name

7-nitroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYMOWJSENQTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CN=C2C=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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